N-(4-ethoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of a base such as potassium hydroxide . The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct biological properties.
This detailed article provides a comprehensive overview of N-(4-ETHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-3-8-18-24-25-22-27(18)26-19(15-9-6-5-7-10-15)20(30-22)21(28)23-16-11-13-17(14-12-16)29-4-2/h5-7,9-14,19-20,26H,3-4,8H2,1-2H3,(H,23,28) |
InChI Key |
NFNJCWLUKKGVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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